GSK626616 - 1025821-33-3

GSK626616

Catalog Number: EVT-270225
CAS Number: 1025821-33-3
Molecular Formula: C18H10Cl2N4OS
Molecular Weight: 401.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK626616 is a potent, low-molecular-weight, orally bioavailable compound discovered through high-throughput screening at GlaxoSmithKline (GSK) [, ]. It acts as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3) enzyme [, ]. This kinase belongs to the DYRK family and negatively regulates erythropoiesis, the process of red blood cell production [, ]. GSK626616 exhibits significant potential as a research tool for understanding DYRK3 function and its role in various cellular processes, including erythropoiesis.

Mechanism of Action

GSK626616 functions by selectively inhibiting DYRK3 kinase activity [, ]. This enzyme acts as a negative regulator of erythropoiesis, meaning it normally suppresses red blood cell production [, ]. By inhibiting DYRK3, GSK626616 effectively removes this suppression, promoting erythropoiesis, particularly under anemic conditions where DYRK3 expression is elevated [, ].

Studies demonstrate that GSK626616 binds to DYRK3 with high affinity, exhibiting an IC50 of 0.7 nM []. This interaction disrupts the enzyme's ability to phosphorylate its downstream targets, thereby releasing the brake on erythroid progenitor cell proliferation and differentiation [, ].

Physical and Chemical Properties Analysis
  • Molecular weight: 401 Da []
  • Oral bioavailability: High across pre-clinical species tested []
  • Solubility: Forms a meglumine, monohydrate salt form (GSK626616AC) with improved solubility characteristics []
Applications
  • Investigating Erythropoiesis: It serves as a valuable tool for dissecting the molecular mechanisms governing red blood cell production, particularly the role of DYRK3 as a negative regulator [, ].
  • Modeling Anemia Treatments: Preclinical studies utilize GSK626616 in animal models of anemia to explore its therapeutic potential for treating various forms of the disease [, ]. For example, in a carboplatin/radiation-induced anemia mouse model, GSK626616 significantly increased hemoglobin levels and accelerated recovery compared to untreated controls [, ].
  • Exploring Cancer Therapeutics: Researchers are examining the role of DYRK3 in cancer development and progression, particularly its involvement in tumor growth and radioresistance [, ]. GSK626616 serves as a valuable tool compound in these investigations. For instance, one study identified DYRK3 as a potential target for overcoming radioresistance in oral squamous cell carcinoma (OSCC) [].

Carboplatin

  • Relevance: Carboplatin, in combination with radiation, was used to induce anemia in mouse models. This allowed researchers to study the effects of GSK626616 on erythropoiesis under anemic conditions. The studies showed that GSK626616 could accelerate recovery from anemia in this model.

Erythropoietin (EPO)

  • Relevance: Erythropoietin is a key regulator of erythropoiesis. In the studies discussed, erythropoietin levels were measured as an indicator of the body's response to anemia. Additionally, erythropoietin was used in combination with GSK626616 in some experiments to assess their combined effect on erythropoiesis.

MF-438

  • Relevance: While not structurally related to GSK626616, MF-438 was identified using the same AI-driven drug discovery platform. This platform, Symphony™, highlighted both MF-438 (as an SCD inhibitor) and GSK626616 (as a DYRK3 inhibitor) as potential therapeutic leads for glioblastoma.

MK-8245

  • Relevance: Identified alongside MF-438 and GSK626616 as a potential therapeutic lead for glioblastoma by the Symphony™ AI platform. This suggests potential overlapping mechanisms or pathways targeted by these compounds, despite structural differences.

AS-605240

  • Relevance: Like GSK626616, AS-605240 inhibits DYRK kinases, although it is not specific to DYRK3 and inhibits other kinases as well. This compound highlights the potential for targeting DYRK kinases in glioblastoma treatment, but also the need for selectivity to minimize off-target effects.

XL-888

  • Relevance: XL-888, while not structurally related to GSK626616, showed efficacy in inhibiting colony formation in glioblastoma cell lines. This suggests HSP90 inhibition as another potential therapeutic strategy for glioblastoma, complementing the DYRK3 inhibition approach of GSK626616.

Properties

CAS Number

1025821-33-3

Product Name

GSK-626616

IUPAC Name

(5Z)-2-(2,6-dichlorophenyl)imino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidin-4-one

Molecular Formula

C18H10Cl2N4OS

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9-

InChI Key

RJPNRXFBYZVRIB-DHDCSXOGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl

Solubility

Soluble in DMSO

Synonyms

GSK-626616; GSK 626616; GSK626616.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N=C2NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.